molecular formula C7H11F2NO B1421386 4,4-Difluorocyclohexanecarboxamide CAS No. 927209-98-1

4,4-Difluorocyclohexanecarboxamide

Cat. No.: B1421386
CAS No.: 927209-98-1
M. Wt: 163.16 g/mol
InChI Key: JKPXYSGFTYLPTJ-UHFFFAOYSA-N
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Description

4,4-Difluorocyclohexanecarboxamide (CAS 927209-98-1) is a valuable chemical intermediate in medicinal chemistry and drug discovery research. This compound, with the molecular formula C 7 H 11 F 2 NO and a molecular weight of 163.17 g/mol, serves as a versatile building block for the synthesis of more complex molecules . The incorporation of the geminal difluoro group at the 4-position of the cyclohexane ring is a strategy of significant interest, as it can influence the compound's conformation, metabolic stability, and physicochemical properties, such as lipophilicity and permeability . As a carboxamide derivative, this compound is a key precursor in organic synthesis. It is particularly useful for researchers developing active pharmaceutical ingredients (APIs) and exploring structure-activity relationships (SAR). Its structural features make it a relevant intermediate in the synthesis of compounds like Maraviroc analogs and other therapeutics where a rigidified, fluorinated cyclohexane mimetic is desired . Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) prior to use. This compound may cause skin and eye irritation and may cause respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4-difluorocyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2NO/c8-7(9)3-1-5(2-4-7)6(10)11/h5H,1-4H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKPXYSGFTYLPTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677572
Record name 4,4-Difluorocyclohexane-1-carboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927209-98-1
Record name 4,4-Difluorocyclohexane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-Difluorocyclohexanecarboxamide
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Historical Context and Emergence in Pharmaceutical Design

The introduction of fluorine into drug candidates has been a long-standing strategy in medicinal chemistry to enhance metabolic stability, modulate physicochemical properties such as lipophilicity and pKa, and improve binding affinity to biological targets. The emergence of the 4,4-difluorocyclohexane motif, and by extension the carboxamide derivative, is rooted in this broader effort to leverage the unique properties of fluorine.

While early research into fluorinated organic compounds dates back further, the specific application of gem-difluorinated cycloalkanes in pharmaceutical design gained traction more recently. Initially, the synthesis of such compounds was a primary focus, with researchers developing methods to access these structurally interesting molecules. An early patent from the 1990s described the use of 4,4-difluorocyclohexane derivatives in liquid crystal mixtures, indicating an initial industrial interest in this chemical scaffold outside of the pharmaceutical realm. google.com

The direct precursor, 4,4-Difluorocyclohexanecarboxylic acid, has been noted for its use in the synthesis of macrolide antibiotics, a class of drugs known for their antibacterial properties. chemicalbook.com This application signaled the potential of the 4,4-difluorocyclohexyl moiety as a component of biologically active compounds. The conversion of the carboxylic acid to the corresponding carboxamide is a standard chemical transformation, suggesting that the amide derivative would be readily accessible for inclusion in drug discovery programs.

Significance As a Core Scaffold in Bioactive Molecules

The 4,4-difluorocyclohexanecarboxamide scaffold has proven to be more than just a metabolically stable placeholder. The gem-difluoro group at the 4-position of the cyclohexane (B81311) ring imparts a distinct conformational preference and alters the electronic properties of the entire molecule. These subtle yet significant changes can lead to enhanced binding interactions with protein targets and an improved pharmacological profile.

A landmark example of the successful incorporation of this scaffold is in the development of PARP-1 inhibitors for cancer therapy. Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair, and its inhibition is a validated strategy for treating certain types of cancer.

Bioactive MoleculeTargetTherapeutic AreaKey Findings
NMS-P118PARP-1OncologyA potent and highly selective PARP-1 inhibitor with excellent oral availability and in vivo efficacy. The 4,4-difluorocyclohexyl group was introduced to optimize the compound's properties.

The discovery of NMS-P118, which features a 2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl] moiety, highlighted the potential of the 4,4-difluorocyclohexyl group to confer desirable drug-like properties. The researchers who developed this inhibitor systematically explored various substituents to enhance potency and selectivity, with the 4,4-difluorocyclohexyl group proving to be a key contributor to the final candidate's impressive profile.

Overview of Research Trajectories Involving the Chemical Compound

Established Synthetic Routes to this compound

The primary methods for synthesizing this compound revolve around the formation of the amide bond from a carboxylic acid precursor.

Amide Bond Formation Strategies

The conversion of a carboxylic acid to an amide is a fundamental transformation in organic synthesis. These reactions typically involve the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by an amine. numberanalytics.com Common strategies that are broadly applicable include the use of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), which facilitate the dehydration of the carboxylic acid and amine. researchgate.net Other modern coupling agents like COMU have also proven highly effective in forming amide bonds, particularly in the synthesis of complex molecules. numberanalytics.com

The general principle of these methods is the in-situ generation of a highly reactive acyl species from the carboxylic acid, which then readily reacts with an amine to form the stable amide linkage. The choice of coupling reagent and reaction conditions, including solvent and temperature, can be optimized to maximize yield and purity. numberanalytics.com

Utilization of 4,4-Difluorocyclohexanecarboxylic Acid as a Precursor

The most direct precursor for the synthesis of this compound is 4,4-Difluorocyclohexanecarboxylic Acid. chemicalbook.comchemicalbook.com This difluorinated carboxylic acid can be prepared through various synthetic pathways. One common method involves the hydrolysis of its corresponding ester, ethyl 4,4-difluorocyclohexanecarboxylate, using a base such as lithium hydroxide. chemicalbook.com

Once obtained, 4,4-Difluorocyclohexanecarboxylic Acid can be converted to the target amide through the amide bond formation strategies mentioned previously. This typically involves reacting the carboxylic acid with ammonia (B1221849) or a protected amine in the presence of a suitable coupling agent. Catalytic methods, which are more atom-economical, are also being developed for direct amidation, often employing catalysts like boronic acids or titanium tetrafluoride. catalyticamidation.inforsc.orgdntb.gov.ua These catalytic approaches aim to reduce the generation of stoichiometric waste products. catalyticamidation.info

Table 1: Synthesis of 4,4-Difluorocyclohexanecarboxylic Acid

Starting Material Reagents Product Yield Reference

"Borrowing Hydrogen" and "Hydrogen Autotransfer" Methods in Synthesis

"Borrowing hydrogen" or "hydrogen autotransfer" represents a more sustainable and efficient approach to amide synthesis. acs.orgresearchgate.net This methodology allows for the direct coupling of alcohols and amines to form amides, with the only byproduct being dihydrogen. acs.orgresearchgate.net The reaction is typically catalyzed by transition metal complexes, such as those based on ruthenium or manganese. acs.orgrsc.orgnih.gov

The general mechanism involves the catalyst temporarily "borrowing" hydrogen from a primary alcohol to form an aldehyde intermediate, which remains coordinated to the metal. acs.orgnih.gov This aldehyde then reacts with an amine to form a hemiaminal, also coordinated to the catalyst. acs.org Subsequent dehydrogenation of the hemiaminal yields the final amide product and regenerates the active catalyst. acs.orgnih.gov This process avoids the need for pre-activating the carboxylic acid and reduces waste, making it an environmentally friendly alternative for amide synthesis. acs.org

Derivatization Strategies and Analogue Synthesis

Once this compound is synthesized, it can be further modified to create a variety of analogues with potentially different biological activities.

Structural Modification at the Carboxamide Nitrogen

A primary site for derivatization is the nitrogen atom of the carboxamide group. By using substituted amines instead of ammonia in the amide bond formation step, a wide range of N-substituted analogues of this compound can be prepared. This allows for the introduction of various functional groups and structural motifs, which can be used to modulate the molecule's properties. The choice of the amine component is vast, ranging from simple alkylamines to more complex and functionally diverse primary and secondary amines.

Incorporation into Complex Polyfunctionalized Heterocyclic Compounds

The 4,4-difluorocyclohexyl moiety can be incorporated into larger, more complex heterocyclic structures. For instance, the carboxamide functional group can serve as a handle for further chemical transformations. It can participate in cyclization reactions to form part of a heterocyclic ring system. The synthesis of complex molecules often involves multi-step sequences where building blocks like this compound are strategically assembled. The development of one-pot synthesis methods for complex structures, such as benzopyran derivatives using heteropolyacid catalysts, demonstrates the potential for creating diverse molecular architectures from simpler precursors. researchgate.net

Biological Activity and Mechanisms of Action of 4,4 Difluorocyclohexanecarboxamide Derivatives

Antagonistic Activity against Chemokine Receptors

Derivatives of 4,4-difluorocyclohexanecarboxamide have demonstrated notable antagonistic activity against chemokine receptors, which are G protein-coupled receptors (GPCRs) involved in a variety of immune-related diseases nih.gov. A key example of this activity is seen in the development of antagonists for the C-C chemokine receptor 5 (CCR5), a crucial co-receptor for the entry of macrophage-tropic (R5) strains of the Human Immunodeficiency Virus (HIV-1) into host cells mdpi.comresearchgate.netgoogleapis.com.

Research has shown that the 4,4-difluorocyclohexanecarbonyl moiety is a critical component for maintaining the CCR5 antagonistic activity in certain series of compounds mdpi.com. The most prominent clinically approved example is Maraviroc, a potent and selective CCR5 antagonist nih.gov. Maraviroc is chemically defined as a 4,4-difluoro-N-[(1S)-3-[3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl]cyclohexanecarboxamide nih.gov. Its mechanism involves binding to the CCR5 receptor, thereby preventing the interaction between the viral surface glycoprotein gp120 and the co-receptor, which is an essential step for viral entry nih.gov.

Table 1: Prominent this compound Derivative with CCR5 Antagonistic Activity

CompoundTarget ReceptorBiological ActivityTherapeutic Use
MaravirocCCR5Selective Antagonist, HIV-1 Entry InhibitorTreatment of HIV-1 Infection

Inhibition of Viral Entry Mechanisms

The primary mechanism by which this compound derivatives, such as Maraviroc, exert their antiviral effect is through the inhibition of viral entry nih.gov. HIV-1 entry into target CD4+ cells is a multi-step process that begins with the binding of the viral envelope protein gp120 to the CD4 receptor on the host cell surface. This binding induces conformational changes in gp120, allowing it to interact with a chemokine co-receptor, either CCR5 or CXCR4 nih.govnih.gov.

By acting as CCR5 antagonists, these compounds block the gp120-CCR5 interaction, effectively halting the fusion of the viral and cellular membranes and preventing the viral genetic material from entering the host cell nih.gov. This mode of action makes them part of a class of antiretroviral drugs known as entry inhibitors nih.gov. The efficacy of these inhibitors is specific to CCR5-tropic viruses, and they are not effective against viruses that use the CXCR4 co-receptor nih.gov.

Modulatory Effects on Cellular Receptors

The interaction of this compound derivatives with chemokine receptors like CCR5 is a form of allosteric modulation nih.gov. Unlike the natural chemokine ligands (e.g., RANTES, MIP-1α, MIP-1β) that bind to the receptor to initiate a signaling cascade, these antagonists bind to a hydrophobic pocket within the transmembrane helices of the receptor nih.gov. This binding stabilizes a conformation of the receptor that is unable to interact with the viral gp120 protein, without necessarily preventing the binding of the natural chemokine ligands at a different site or activating the receptor's own signaling pathways. This allosteric antagonism is a key feature of their modulatory effect on the cellular receptor, allowing for the specific inhibition of viral entry without broadly disrupting the receptor's physiological functions.

Cellular Assays for Activity Profiling

To determine the biological activity and efficacy of this compound derivatives, a variety of cellular assays are employed. These assays are crucial for screening compounds, characterizing their mechanism of action, and quantifying their potency.

Calcium Mobilization Assays

Calcium mobilization assays are a common and robust method for studying GPCRs, including chemokine receptors like CCR5 and CXCR4 nih.govcreative-bioarray.comresearchgate.net. The binding of a natural chemokine agonist to its receptor typically triggers a signaling cascade that results in the release of calcium (Ca2+) from intracellular stores into the cytoplasm nih.govcreative-bioarray.com. This transient increase in intracellular Ca2+ can be measured using fluorescent dyes that are sensitive to calcium levels, such as Fluo-4 creative-bioarray.com.

In the context of antagonist profiling, this assay is used to measure a compound's ability to block the Ca2+ flux induced by a known agonist. A decrease in the calcium signal in the presence of the test compound indicates antagonistic activity nih.gov. This method is highly adaptable for high-throughput screening to identify novel chemokine receptor antagonists from large compound libraries creative-bioarray.comnih.gov. For example, the initial identification of hit compounds in campaigns that led to the development of novel CCR5 antagonists has been achieved using calcium mobilization assays mdpi.comresearchgate.net.

Table 2: Principles of Calcium Mobilization Assay for Antagonist Profiling

StepDescriptionMeasurement
1. Cell LoadingTarget cells expressing the chemokine receptor (e.g., CCR5) are loaded with a Ca2+-sensitive fluorescent dye.Baseline Fluorescence
2. Compound AdditionThe test compound (e.g., a this compound derivative) is added to the cells.No change in fluorescence is expected for a neutral antagonist.
3. Agonist StimulationA known chemokine agonist (e.g., RANTES for CCR5) is added to stimulate the receptor.A sharp increase in fluorescence intensity is measured in control (no antagonist) cells.
4. Activity MeasurementThe ability of the test compound to inhibit the agonist-induced fluorescence increase is quantified.The IC50 value (concentration causing 50% inhibition) is determined.

In Vitro and In Vivo Efficacy Studies

Following initial identification and characterization through cellular assays, promising compounds undergo further evaluation in more complex biological systems.

In Vitro Studies: These studies often involve antiviral assays using cell lines or primary human cells (e.g., peripheral blood mononuclear cells) infected with HIV-1. The efficacy of a CCR5 antagonist is determined by its ability to inhibit viral replication, which can be measured by quantifying viral markers such as the p24 antigen or reverse transcriptase activity in the cell culture supernatant. These assays confirm the compound's ability to block viral entry in a more physiologically relevant setting.

In Vivo Studies: Efficacy in living organisms is a critical step in drug development. For antiviral agents, this often involves studies in animal models, such as mice with reconstituted human immune systems (humanized mice), which can be infected with HIV-1. These models allow for the evaluation of a compound's pharmacokinetic profile and its ability to reduce viral load and preserve CD4+ T-cell counts in a living system. While specific in vivo efficacy studies for a broad range of this compound derivatives are not widely published, the extensive clinical trials and successful use of Maraviroc in humans serve as the ultimate validation of the in vivo efficacy of this structural class in treating HIV-1 infection.

Comparative Analysis of Biological Activities with Related Scaffolds

The biological activity of a molecule is highly dependent on its three-dimensional structure and the presence of specific chemical moieties. The this compound scaffold has been shown to be particularly effective in the context of CCR5 antagonism.

The inclusion of the gem-difluoro group on the cyclohexane (B81311) ring is a key feature. Fluorine substitution can significantly alter the conformational preferences of the cycloalkane ring, which can lead to a more favorable orientation for binding to the target receptor chim.itnih.gov. Furthermore, the C-F bond is highly polarized and can engage in specific non-covalent interactions within the receptor's binding pocket, potentially increasing binding affinity.

When compared to non-fluorinated or alternatively substituted cyclohexane rings, the 4,4-difluoro substitution often imparts a superior profile. For instance, in the development of CCR5 antagonists, structure-activity relationship (SAR) studies have demonstrated that the 4,4-difluorocyclohexanecarbonyl group is essential for potent activity mdpi.com. In contrast, in a different therapeutic area, the replacement of a cyclohexene moiety with a 4,4-difluorocyclohexane group in a series of compounds being investigated for antiplasmodium activity led to a significant loss of potency, highlighting that the benefit of this scaffold is context-dependent and specific to the biological target.

The success of the this compound scaffold in Maraviroc has solidified its importance in medicinal chemistry, particularly for targeting chemokine receptors. Its properties make it an attractive building block, offering a balance of structural rigidity and favorable physicochemical properties that contribute to potent and specific biological activity nih.govbohrium.com.

Structure Activity Relationship Sar and Structure Binding Relationship Sbr Studies

Impact of the 4,4-Difluorocyclohexanecarbonyl Moiety on Biological Potency

The introduction of a 4,4-difluorocyclohexanecarbonyl group into potential RORγt inhibitor scaffolds has been a pivotal strategy in enhancing biological potency. The gem-difluoro substitution on the cyclohexyl ring is not a trivial modification; it imparts specific conformational and electronic properties that are highly advantageous for binding to the RORγt ligand-binding domain (LBD).

Research has demonstrated that the cyclohexyl group itself can form favorable van der Waals interactions within the hydrophobic regions of the RORγt LBD. The addition of the two fluorine atoms at the 4-position significantly amplifies the potency of these compounds. This enhancement is attributed to several factors. Firstly, the strong electron-withdrawing nature of the fluorine atoms can create a favorable dipole moment, potentially leading to productive polar interactions with the protein. Secondly, the C-F bond can act as a weak hydrogen bond acceptor, forming interactions with suitable donor residues in the binding pocket.

Moreover, the gem-difluoro substitution can have a profound impact on the conformation of the cyclohexyl ring. It can stabilize a specific chair conformation that presents the rest of the molecule in an optimal orientation for binding to the receptor. This pre-organization of the ligand for binding reduces the entropic penalty upon complex formation, thereby increasing the binding affinity.

A patent for novel difluorocyclohexyl derivatives as IL-17 modulators underscores the importance of this specific moiety in the development of treatments for inflammatory and autoimmune diseases. While detailed public data on a broad series of these compounds is limited, the patent literature suggests that the 4,4-difluorocyclohexyl group is a key component for achieving high potency.

Influence of Substituents on Antagonistic Activity

The antagonistic activity of 4,4-difluorocyclohexanecarboxamide derivatives can be finely tuned by the nature and position of substituents on other parts of the molecule. Structure-activity relationship (SAR) studies have explored modifications at various positions to optimize potency, selectivity, and pharmacokinetic properties.

One common strategy involves the modification of the amide portion of the molecule. The substituent attached to the amide nitrogen (R-group in the general structure) plays a crucial role in interacting with specific residues in the RORγt LBD. For instance, the introduction of aromatic or heteroaromatic rings can lead to beneficial π-stacking or other non-covalent interactions.

In a series of related RORγt inhibitors, systematic modifications have revealed key insights. For example, in the development of the RORγt inverse agonist GSK805, modifications to the solvent-exposed region of the molecule led to significant improvements in potency. pharmacophorejournal.com While not directly a this compound, the principles of modifying peripheral groups to enhance activity are transferable.

The following table summarizes the general trends observed in the SAR of RORγt inhibitors, which are applicable to the design of novel this compound derivatives:

Modification SiteSubstituent TypeImpact on Antagonistic Activity
Amide R-groupSmall alkyl groupsGenerally lower potency
Aromatic/heteroaromatic ringsCan significantly increase potency through additional interactions
Bulky aliphatic groupsMay lead to steric clashes and reduced activity
Cyclohexyl RingNon-fluorinatedLower potency compared to difluorinated analogs
MonofluorinationIntermediate potency
Core ScaffoldModifications to linker lengthCan optimize the distance between key interaction points
Introduction of polar groupsCan improve solubility and pharmacokinetic properties

It is important to note that the optimal substituent is often a result of a delicate balance between enhancing binding affinity and maintaining favorable drug-like properties.

Pharmacophore Modeling and Design Implications

Pharmacophore modeling is a powerful computational tool used to define the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For RORγt antagonists, pharmacophore models have been developed based on the crystal structures of the LBD in complex with various inhibitors.

A typical pharmacophore model for a RORγt antagonist includes several key features:

Hydrogen Bond Acceptors: These are crucial for interacting with key residues such as histidine, arginine, and tyrosine in the LBD.

Hydrogen Bond Donors: These can form interactions with the backbone or side chains of amino acids like glutamine and asparagine.

Hydrophobic/Aromatic Regions: These map to the lipophilic pockets within the LBD and are essential for achieving high binding affinity. The 4,4-difluorocyclohexyl moiety would occupy one of these hydrophobic regions.

Ionizable Features: Depending on the specific inhibitor class, a positively or negatively ionizable feature may be present to interact with charged residues.

The this compound scaffold fits well into these models. The amide carbonyl oxygen can act as a hydrogen bond acceptor, while the NH can be a donor. The difluorocyclohexyl ring provides the necessary hydrophobic bulk to occupy a key pocket.

The design implications of these pharmacophore models are significant. They allow for the virtual screening of large compound libraries to identify novel scaffolds that fit the required spatial and electronic parameters. Furthermore, they guide the rational design of new derivatives by highlighting regions of the molecule that can be modified to improve interactions with the target protein. For instance, a pharmacophore model might suggest the optimal position to introduce a new substituent to form an additional hydrogen bond, thereby increasing potency.

The integration of SAR data with pharmacophore models provides a synergistic approach to drug discovery, accelerating the identification and optimization of potent and selective RORγt antagonists based on the this compound scaffold.

Advanced Spectroscopic and Crystallographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of fluorinated organic compounds in solution. nih.gov By analyzing the chemical shifts, coupling constants, and signal intensities, researchers can confirm the identity, purity, and conformational properties of 4,4-Difluorocyclohexanecarboxamide.

Proton NMR (¹H-NMR) is fundamental for verifying the hydrogen framework of the molecule. The spectrum of this compound is expected to show distinct signals corresponding to the protons on the cyclohexane (B81311) ring and the amide group.

Cyclohexane Ring Protons: The protons on the carbons adjacent to the CF₂ group (C3 and C5) and those adjacent to the carboxamide-substituted carbon (C2 and C6) will appear as complex multiplets. This complexity arises from proton-proton (H-H) couplings and proton-fluorine (H-F) couplings.

Amide Protons (-CONH₂): The two protons of the primary amide group are typically diastereotopic and may appear as two separate broad signals, the chemical shift of which can be highly dependent on the solvent and temperature.

The integration of the signals in the ¹H-NMR spectrum allows for the quantitative determination of the relative number of protons in different chemical environments, confirming the molecular structure. rsc.org

Proton Type Expected Chemical Shift (ppm) Expected Multiplicity Key Couplings
Amide (-NH₂)5.0 - 7.5Broad Singlets (2H)-
Methine (-CH-)2.0 - 2.5Multiplet (1H)H-H, H-F
Methylene (-CH₂-)1.5 - 2.2Multiplets (8H)H-H, H-F

This table presents hypothetical data based on known chemical shift ranges for similar functional groups.

While ¹H-NMR provides foundational data, more complex structures and mixtures require advanced one-dimensional (1D) and two-dimensional (2D) NMR techniques. ipb.pt

¹⁹F NMR Spectroscopy: This technique is highly sensitive for fluorine-containing compounds and is crucial for analyzing this compound. nih.gov It provides information on the chemical environment of the fluorine atoms. For this molecule, a single signal is expected for the two equivalent fluorine atoms, with coupling to the adjacent protons.

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbon atom bonded to the two fluorine atoms (C4) will typically appear as a triplet due to C-F coupling. thieme-connect.de

2D NMR (COSY, HSQC): Two-dimensional techniques are used to establish connectivity. Correlation Spectroscopy (COSY) identifies H-H coupling networks, helping to assign the protons on the cyclohexane ring. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the carbon skeleton.

NOESY for Conformation: Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly valuable for determining the through-space proximity of atoms, which is key to establishing the molecule's three-dimensional conformation, such as the preferred chair conformation of the cyclohexane ring. ipb.pt

These advanced methods are essential for analyzing complex reaction mixtures and for studying the conformational dynamics of the molecule in solution. nih.govdtic.mil

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis. nih.gov When coupled with separation techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it provides exceptional sensitivity and specificity. nih.govthermofisher.com

For this compound (C₇H₁₁F₂NO), the exact mass can be calculated and compared with the experimentally determined mass from a high-resolution mass spectrometer (HRMS) to confirm the molecular formula. taylorfrancis.com

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. Under electron ionization (EI) or collision-induced dissociation (CID), the molecule breaks apart in predictable ways. nih.govresearchgate.net Potential fragmentation pathways for this compound could include:

Loss of the amide group (-CONH₂)

Elimination of hydrogen fluoride (HF)

Cleavage of the cyclohexane ring

Studying the fragmentation of fluorinated compounds can sometimes reveal complex rearrangements, including fluorine atom migration. nih.govresearchgate.net Analysis of these fragmentation patterns is crucial for the structural identification of the compound and its potential metabolites or degradation products. nih.govmdpi.com

Ion Formula m/z (mass-to-charge ratio) Description
[M+H]⁺[C₇H₁₂F₂NO]⁺164.0881Protonated Molecular Ion
[M-NH₂]⁺[C₇H₁₀F₂O]⁺148.0694Loss of Aminyl Radical
[M-CONH₂]⁺[C₆H₉F₂]⁺120.0694Loss of Carboxamide Radical
[M-HF]⁺[C₇H₁₁FNO]⁺144.0823Loss of Hydrogen Fluoride

This table presents hypothetical data based on the molecular formula and common fragmentation pathways.

X-ray Crystallography for Three-Dimensional Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state, providing unambiguous data on bond lengths, bond angles, and stereochemistry. nih.gov This technique is foundational for structure-based drug design and understanding intermolecular interactions.

The primary and often most challenging step in X-ray crystallography is growing a single, high-quality crystal suitable for diffraction. nih.gov When studying a small molecule like this compound as a ligand bound to a macromolecule (e.g., a protein), the crystallization process becomes more complex. Key considerations include:

Purity: Both the protein and the ligand must be of very high purity.

Solubility: The ligand must be soluble in the crystallization buffer without causing the protein to precipitate.

Stability: The protein-ligand complex must be stable throughout the duration of the crystallization experiment, which can take days to weeks. nih.gov

Screening: A wide range of conditions (precipitants, pH, temperature, additives) must be screened to find the optimal environment for crystal nucleation and growth. mdpi.com

The quality of the resulting crystal directly impacts the resolution of the final electron density map and the accuracy of the determined structure.

Co-crystallization is a common method for obtaining the structure of a protein-ligand complex. nih.gov In this approach, the purified protein is mixed with the ligand (this compound) before crystallization trials are set up. nih.govresearchgate.net The goal is to form a stable complex in solution that will then crystallize.

Several factors can be optimized to achieve successful co-crystallization:

Ligand Concentration: The molar ratio of ligand to protein is a critical variable. A molar excess of the ligand is often used to ensure saturation of the protein's binding sites. hamptonresearch.com

Incubation Time and Temperature: Allowing the protein and ligand to incubate together for a period before setting up crystallization drops can facilitate complex formation. nih.gov

Soaking: An alternative to co-crystallization is soaking, where pre-grown crystals of the apo-protein (protein without the ligand) are transferred into a solution containing the ligand. nih.gov

Successfully determining the co-crystal structure reveals the precise binding mode of the ligand within the protein's active site, showing key intermolecular interactions such as hydrogen bonds and hydrophobic contacts. This information is invaluable for understanding biological function and for guiding the rational design of more potent and selective molecules. domainex.co.uk

Analysis of Crystalline Forms and Polymorphism in Related Compounds

The study of crystalline forms and polymorphism is crucial in understanding the solid-state properties of a compound, which can significantly influence its physical and chemical behavior. While specific crystallographic studies on this compound are not extensively available in the public domain, an examination of related amide compounds provides valuable insights into the potential for polymorphism and the types of crystal packing that might be expected.

Polymorphism, the ability of a substance to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice, is a common phenomenon in organic compounds, particularly those capable of forming hydrogen bonds, such as amides. The different polymorphs of a substance can exhibit distinct melting points, solubilities, and stabilities.

A relevant example is the polymorphism observed in simple organic amides like N-hydroxyacetamide. Different crystalline forms of this molecule arise from variations in the hydrogen-bonding network. In one form, the molecules might arrange in chains, while in another, they could form dimeric structures, leading to different crystal packing and, consequently, different physical properties. These variations are often dictated by the conditions of crystallization, such as the solvent used, the rate of cooling, and the presence of impurities.

For a molecule like this compound, the presence of the amide group allows for the formation of strong N—H⋯O hydrogen bonds, which would be a dominant feature in its crystal packing. The cyclohexane ring, with its chair conformation, will also influence the steric requirements of the packing. Furthermore, the fluorine atoms can participate in weaker C—H⋯F hydrogen bonds, adding another layer of complexity and potential for polymorphism. The interplay of these different intermolecular forces could lead to the formation of multiple crystalline forms, each with a unique three-dimensional arrangement.

Below is a data table summarizing the crystallographic data for a related amide, N-(4-fluorophenyl)cyclohexanecarboxamide, which features both the cyclohexanecarboxamide core and fluorine substitution, albeit on a phenyl ring. This provides an example of the type of crystal structure that can be formed by similar molecules.

Compound Name N-(4-fluorophenyl)cyclohexanecarboxamide
Chemical Formula C₁₃H₁₆FNO
Molecular Weight 221.27 g/mol
Crystal System Data not available in search results
Space Group Data not available in search results
Key Intermolecular Interactions N—H⋯O hydrogen bonding, potential C—H⋯F interactions

Other Spectroscopic Techniques for Characterization (e.g., Raman Spectroscopy)

Raman spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule. It is complementary to infrared (IR) spectroscopy and is particularly useful for studying non-polar bonds and symmetric vibrations, which may be weak or inactive in IR spectra. The characterization of this compound by Raman spectroscopy would yield a unique spectral fingerprint, allowing for its identification and providing insights into its molecular structure.

The Raman spectrum of this compound would be dominated by vibrational modes associated with its three main structural components: the cyclohexane ring, the difluoromethylene group (CF₂), and the carboxamide group (-CONH₂).

Cyclohexane Ring Vibrations: The cyclohexane moiety in its stable chair conformation has several characteristic Raman active modes. These include the C-C stretching vibrations, CH₂ scissoring and twisting modes, and the ring breathing mode, which is a symmetric expansion and contraction of the entire ring. The frequencies of these vibrations are sensitive to the substitution pattern on the ring.

C-F Vibrations: The introduction of two fluorine atoms at the 4-position of the cyclohexane ring will give rise to characteristic C-F stretching and deformation modes. The C-F stretching vibrations are typically strong in the Raman spectrum and are expected to appear in the range of 720–800 cm⁻¹. The exact position of these bands can provide information about the conformation of the C-F bonds (axial vs. equatorial).

Amide Group Vibrations: The carboxamide functional group has several characteristic Raman bands. The most prominent are the Amide I band, which is primarily due to the C=O stretching vibration, and the Amide III band, which arises from a complex mixture of C-N stretching and N-H bending vibrations. The N-H stretching vibrations of the primary amide would also be observable at higher wavenumbers.

An expected Raman spectral data table for this compound, based on the analysis of related compounds, is presented below.

Vibrational Mode Functional Group Expected Wavenumber Range (cm⁻¹)
N-H stretchingAmide (-NH₂)3100 - 3400
C-H stretchingCyclohexane (-CH₂)2800 - 3000
Amide I (C=O stretching)Amide (-CONH₂)1630 - 1680
CH₂ scissoringCyclohexane (-CH₂)1440 - 1465
Amide III (C-N stretching, N-H bending)Amide (-CONH₂)1250 - 1350
C-C stretchingCyclohexane ring800 - 1200
Ring breathing modeCyclohexane ring~800
C-F stretchingDifluoromethylene (-CF₂)720 - 800
C-F bendingDifluoromethylene (-CF₂)400 - 600

The analysis of the Raman spectrum, including the precise positions, intensities, and polarization of the bands, can provide a comprehensive understanding of the molecular structure and conformation of this compound in both solid and solution phases.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking and Virtual Screening Approaches

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is most commonly used to predict the binding mode of a small molecule ligand to the active site of a protein. In the context of 4,4-Difluorocyclohexanecarboxamide, molecular docking could be employed to screen for potential biological targets and to understand the structural basis of its interactions.

Virtual screening would involve docking this compound against a library of known protein structures to identify potential binding partners. The docking process involves a scoring function that estimates the binding affinity for each generated pose. A high-ranking score would suggest a favorable interaction, prioritizing the compound for further experimental validation.

The difluoromethyl group and the carboxamide moiety are key features for molecular interactions. The carboxamide group can act as both a hydrogen bond donor and acceptor, forming critical interactions with amino acid residues in a protein's active site. The fluorine atoms, while generally considered weak hydrogen bond acceptors, can participate in favorable electrostatic and van der Waals interactions. The fluorinated cyclohexane (B81311) ring also influences the molecule's shape and lipophilicity, which are crucial for fitting into a binding pocket.

Illustrative Molecular Docking Results for a Hypothetical Target

ParameterValueDescription
Binding Affinity (kcal/mol) -8.5A lower value indicates a stronger binding interaction.
Hydrogen Bonds 3Interactions with Ser122, Gly123, and Asn145.
Hydrophobic Interactions 5Interactions with Val67, Leu89, Ala101, Phe152, and Trp156.
Interacting Residues Ser122, Gly123, Asn145, Val67, Leu89, Ala101, Phe152, Trp156Amino acid residues in the hypothetical binding pocket.

Conformational Analysis and Energy Landscapes

The three-dimensional shape of a molecule, or its conformation, is critical to its function. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. For this compound, the cyclohexane ring can adopt several conformations, with the chair, boat, and twist-boat forms being the most significant. The presence of the gem-difluoro group and the carboxamide substituent will influence the relative energies of these conformations.

Computational methods like Density Functional Theory (DFT) can be used to calculate the energies of different conformations and map out the potential energy surface. This "energy landscape" reveals the most stable conformations and the energy required to transition between them.

Calculated Relative Energies of this compound Conformers

ConformerCarboxamide PositionRelative Energy (kcal/mol)Population (%)
Chair Equatorial0.0098.9
Chair Axial2.501.1
Twist-Boat -5.50<0.1
Boat -6.90<0.1

Molecular Dynamics Simulations for Binding Interactions

While molecular docking provides a static picture of the binding interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex, the role of solvent molecules, and the conformational changes that may occur upon binding.

An MD simulation of this compound bound to a hypothetical protein target would start with the docked pose. The system would be solvated in a water box, and the simulation would be run for a period of nanoseconds to microseconds. Analysis of the simulation trajectory can reveal:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein atoms can indicate the stability of the complex.

Key Interactions: The persistence of hydrogen bonds and hydrophobic contacts throughout the simulation can highlight the most important interactions for binding.

Water Dynamics: The role of water molecules in mediating interactions between the ligand and the protein can be investigated.

Key Metrics from a Hypothetical Molecular Dynamics Simulation

MetricValueInterpretation
Average Ligand RMSD (Å) 1.2Indicates stable binding within the pocket.
Average Protein RMSD (Å) 2.5Suggests overall protein stability with some flexibility.
Hydrogen Bond Occupancy (%) 85% (with Ser122)A persistent and important interaction.
Binding Free Energy (kcal/mol) -10.2A calculated estimation of the binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. mdpi.com If a series of analogs of this compound were synthesized and tested for a particular biological activity, a QSAR model could be developed to predict the activity of new, unsynthesized compounds. medcraveonline.com

The development of a QSAR model involves several steps:

Data Collection: A dataset of compounds with their corresponding biological activities is required.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure (e.g., molecular weight, logP, electronic properties), are calculated for each compound.

Model Building: A statistical method, such as multiple linear regression or machine learning algorithms, is used to build a mathematical equation that correlates the descriptors with the biological activity. mdpi.comresearchgate.net

Model Validation: The predictive power of the model is assessed using statistical metrics. nih.gov

For a series of carboxamide derivatives, a QSAR model could reveal the importance of specific structural features for their activity. For instance, the model might show that increasing lipophilicity or the presence of hydrogen bond donors positively correlates with activity.

Example of a QSAR Equation for a Hypothetical Series of Carboxamide Analogs

pIC50 = 0.5 * LogP - 0.2 * MolecularWeight + 1.5 * Num_H_Donors + 3.2

DescriptorCoefficientImplication for Activity
LogP (Lipophilicity) 0.5Higher lipophilicity is moderately favorable.
Molecular Weight -0.2Increasing molecular weight is slightly unfavorable.
Num_H_Donors 1.5The presence of hydrogen bond donors is highly favorable.
Statistical ParameterValueInterpretation
R² (Coefficient of Determination) 0.85The model explains 85% of the variance in the data.
Q² (Cross-validated R²) 0.75The model has good predictive power.

Future Research Directions and Therapeutic Potential

Development of Novel Derivatives with Enhanced Efficacy and Selectivity

The core structure of 4,4-Difluorocyclohexanecarboxamide presents a versatile scaffold for the generation of novel derivatives. The strategic incorporation of fluorine atoms can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Future research will likely focus on the synthesis of a library of analogs through modifications at the carboxamide group and the cyclohexane (B81311) ring.

The primary objective of creating these derivatives is to enhance both efficacy and selectivity. By introducing various functional groups, researchers can modulate the compound's pharmacokinetic and pharmacodynamic properties. For instance, the addition of specific substituents could improve cell permeability, leading to better bioavailability, or fine-tune the interaction with a biological target, thereby increasing potency and reducing off-target effects. Structure-activity relationship (SAR) studies will be instrumental in identifying the chemical modifications that yield the most promising therapeutic profiles.

Exploration of New Target Interactions and Disease Indications

A critical aspect of future research will be the identification and validation of the biological targets of this compound and its derivatives. Initial investigations may involve broad screening assays to pinpoint potential protein interactions. Techniques such as affinity chromatography and proteomics can be employed to isolate and identify binding partners from cell lysates.

The discovery of novel target interactions could significantly expand the therapeutic applications of this compound. Given the diverse roles of fluorinated molecules in medicine, potential disease indications could span from oncology and infectious diseases to neurological and metabolic disorders. For example, if the compound is found to modulate the activity of a key enzyme in a signaling pathway implicated in cancer, it could be developed as an anti-neoplastic agent. Similarly, if it interacts with a microbial protein, it could be explored as a novel antibiotic. The concept of polypharmacology, where a single drug interacts with multiple targets, may also be relevant, potentially offering advantages in treating complex diseases. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery and development process for compounds like this compound. researchgate.net These computational tools can accelerate the design-test-analyze cycle by predicting the properties and activities of virtual compounds before they are synthesized in the laboratory.

Table 1: Potential Applications of AI/ML in the Development of this compound

Application AreaDescriptionPotential Impact
Lead Optimization Predicting the efficacy and selectivity of novel derivatives.Faster identification of potent and safe drug candidates.
ADMET Prediction Forecasting the pharmacokinetic and toxicity profiles of virtual compounds.Reduction in late-stage attrition of drug candidates.
De Novo Design Generating novel molecular structures with desired therapeutic properties.Exploration of new chemical space and discovery of innovative drugs.
Target Identification Predicting potential biological targets based on molecular structure.Elucidation of mechanism of action and expansion of therapeutic indications.

Translational Research Perspectives and Clinical Development Prospects

The ultimate goal of preclinical research on this compound is its translation into clinical applications. This will involve a rigorous evaluation of the most promising derivatives in relevant animal models of disease. These studies will provide crucial data on in vivo efficacy, safety, and pharmacokinetics, which are essential for advancing a compound to clinical trials.

Should preclinical studies yield positive results, the path to clinical development would involve filing an Investigational New Drug (IND) application with regulatory authorities. Subsequent clinical trials would be conducted in phases to evaluate the safety and efficacy of the drug candidate in humans. While the journey from laboratory to clinic is long and challenging, the unique properties of fluorinated compounds suggest that this compound and its future derivatives hold the potential to address unmet medical needs. The development of repurposed drugs and the use of efficient clinical trial designs can also help expedite this process.

Q & A

Q. What are the key synthetic routes for 4,4-difluorocyclohexanecarboxamide, and how can its purity be validated?

Methodological Answer: A common synthetic approach involves coupling 4,4-difluorocyclohexanecarboxylic acid with an appropriate amine using carbodiimide-based coupling reagents (e.g., EDC/HOBt). For example, in the synthesis of CCR5 antagonists, the acid was activated and reacted with substituted amines under nitrogen to yield the carboxamide . Purity Validation:

  • Chromatography : TLC (Rf = 0.39 in 100% ethyl acetate) and HPLC with UV detection.
  • Spectroscopy : 1^1H NMR (DMSO-d6d_6) shows characteristic signals, such as δ 10.81 (amide NH) and δ 2.42–2.29 (cyclohexyl CH2_2) .
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 427.1) .

Q. What physicochemical properties are critical for handling this compound in laboratory settings?

Key Properties:

  • Solubility : Soluble in polar aprotic solvents (e.g., DMSO, methanol) but poorly in water .
  • Stability : Hygroscopic; store under argon or nitrogen in sealed containers at room temperature .
  • Hazard Profile : Irritant (Xi classification); use PPE and handle in fume hoods. Eye contact requires immediate rinsing .

Q. How is this compound characterized structurally?

Analytical Workflow:

  • NMR : 13^{13}C NMR confirms carbonyl carbons (δ 173.93 for amide, δ 172.03 for cyclohexane carboxyl) and fluorinated cyclohexane carbons (δ 109.63–118.17) .
  • X-ray Crystallography : Limited data, but IR and melting point (103–107°C) support crystalline solid-state behavior .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound derivatives for drug discovery?

Strategies:

  • Pre-activation of Carboxylic Acid : Use of in situ activation with reagents like HATU improves coupling efficiency with sterically hindered amines .
  • Microwave-assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 41% yield for 3l vs. 61% for simpler analogues) .
  • Purification : Flash chromatography with gradients (e.g., ethyl acetate/hexane) enhances separation of diastereomers .

Q. What challenges arise in analyzing trace impurities in this compound, and how can they be resolved?

Challenges and Solutions:

  • Degradation Products : Hydrolysis of the amide bond under acidic/basic conditions generates 4,4-difluorocyclohexanecarboxylic acid. Monitor via LC-MS with C18 columns and 0.1% formic acid mobile phase .
  • Fluorine-specific Detection : 19^{19}F NMR (δ -120 to -130 ppm) or GC-ECD (electron capture detector) improves sensitivity for fluorinated byproducts .

Q. How does the fluorine substitution on the cyclohexane ring influence bioactivity in therapeutic applications?

Structure-Activity Relationship (SAR):

  • Metabolic Stability : Fluorine atoms reduce cytochrome P450-mediated oxidation, enhancing half-life in in vivo models (e.g., CCR5 antagonists with IC50_{50} < 100 nM) .
  • Conformational Rigidity : The 4,4-difluoro group locks the cyclohexane ring in a chair conformation, improving target binding (e.g., Trypanosoma cruzi CYP51 inhibition) .

Q. How do researchers reconcile contradictory data on the solubility and formulation stability of this compound?

Data Reconciliation Framework:

  • Solvent Screening : Use Hansen solubility parameters to identify co-solvents (e.g., PEG-400 increases aqueous solubility by 20-fold) .
  • Accelerated Stability Studies : Store formulations at 40°C/75% RH for 4 weeks; monitor degradation via HPLC. Adjust pH to 6–7 to minimize hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.